3,3-Dimethylcyclopentanecarboxylic acid
Description
Contextualization of Cyclopentane (B165970) Carboxylic Acids within Alicyclic Chemistry
Alicyclic chemistry is a fundamental branch of organic chemistry that focuses on non-aromatic cyclic hydrocarbons. Within this domain, cyclopentane carboxylic acids represent an important subclass of compounds. chemicalbook.com These molecules consist of a five-membered carbon ring attached to a carboxylic acid functional group. wikipedia.org Cyclopentane carboxylic acids and their derivatives are utilized in the synthesis of various biologically active compounds and have been noted for their activity in plant growth regulation. chemicalbook.com The synthesis of these compounds can be achieved through various methods, including the Favorskii rearrangement of 2-chlorocyclohexanone (B41772). wikipedia.orgorgsyn.org Their prevalence in natural products and pharmaceuticals underscores their significance in medicinal chemistry, as the cyclic scaffold can enhance molecular rigidity, which often leads to improved oral bioavailability and target specificity in drug candidates. nih.gov
Structural Significance of Geminal Dimethyl Substitution in Cyclic Systems
The presence of a geminal dimethyl group—two methyl groups attached to the same carbon atom—at the 3-position of the cyclopentane ring in 3,3-dimethylcyclopentanecarboxylic acid is of considerable structural importance. This substitution pattern is a well-documented phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect. lucp.net This effect generally promotes intramolecular cyclization reactions by altering the bond angles within the molecule. lucp.net The steric bulk of the geminal dimethyl groups can compress the internal bond angles, bringing the reactive ends of a molecular chain closer together and thereby accelerating the rate of ring formation. lucp.net
This principle has been leveraged to facilitate the synthesis of strained ring systems, such as three- and four-membered rings, where cyclization is otherwise enthalpically unfavorable. lucp.net In larger ring systems and polymers, the gem-dimethyl group can enhance the stability of the polymer backbone and influence the thermodynamics of polymerization and depolymerization, which is a key consideration in the development of recyclable plastics. chemrxiv.orgpku.edu.cn The substitution can also lead to more controlled polymerization processes by moderating the reactivity of chain-end functional groups. chemrxiv.org
Overview of Current Research Trajectories Involving Cyclopentane Derivatives
Current research involving cyclopentane derivatives is diverse and spans multiple areas of chemistry. One significant area of focus is the development of novel synthetic methodologies, such as the transannular C–H functionalization of cycloalkane carboxylic acids. nih.govresearchgate.net This approach allows for the direct and selective introduction of functional groups at positions that are typically difficult to access, providing a more efficient route to complex molecules. nih.gov These advanced synthetic methods are particularly valuable in medicinal chemistry for creating libraries of potential drug candidates. For instance, γ-arylated cycloalkane acids have demonstrated important biological activities, and their synthesis via transannular C–H arylation represents a significant improvement over lengthy, multi-step synthetic sequences. nih.gov
In materials science, cyclopentane derivatives are being explored as components of novel polymers. The incorporation of structures like the gem-dimethyl group can lead to materials with tailored thermal and mechanical properties, as well as enhanced recyclability. pku.edu.cn Furthermore, chiral cyclopentane derivatives are instrumental in the development of chiral stationary phases for high-performance liquid chromatography (HPLC), a critical tool for separating enantiomers in the pharmaceutical and agrochemical industries. nih.gov The unique stereochemistry of these derivatives allows for effective chiral recognition and separation. nih.gov
Research Objectives and Scope of Investigation for this compound
The primary research objectives concerning this compound center on its use as a building block in organic synthesis and as a model system for studying the influence of its distinct structural features. Its CAS number is 69393-30-2, and its molecular formula is C8H14O2. molport.com The geminal dimethyl group provides a unique steric and electronic environment that can be exploited in the design of new molecules with specific properties.
Investigations into this compound are likely to explore its potential as a precursor for novel pharmaceuticals, agrochemicals, and advanced materials. The cyclopentane ring offers a rigid scaffold, while the carboxylic acid group provides a reactive handle for further chemical modification. The gem-dimethyl substitution can be expected to influence the reactivity, stability, and conformational preferences of any larger molecules synthesized from this starting material. The scope of investigation, therefore, includes the development of efficient synthetic routes to this compound and its derivatives, the characterization of their chemical and physical properties, and the evaluation of their potential applications in various fields of chemical science.
Chemical Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3,3-dimethylcyclopentane-1-carboxylic acid |
| CAS Number | 69393-30-2 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.198 g/mol |
| InChI Key | NZJLOXPRWMDELI-UHFFFAOYSA-N |
Data sourced from multiple references. molport.comachemblock.combiosynth.comnih.gov
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-chlorocyclohexanone |
| This compound |
| Cyclopentanecarboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJLOXPRWMDELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341703 | |
| Record name | 3,3-Dimethylcyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69393-30-2 | |
| Record name | 3,3-Dimethylcyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 3,3 Dimethylcyclopentanecarboxylic Acid
Chemical Reactions and Functional Group Transformations
Research on the reaction of cyclopentane (B165970) carboxylic acid with subcritical methanol (B129727) has been conducted to understand the kinetics of total acid number (TAN) reduction. icm.edu.plresearchgate.net These experiments were performed in an autoclave reactor under varying conditions of temperature and reaction time. icm.edu.plresearchgate.net The findings from these studies offer a basis for estimating the reactive behavior of related alicyclic carboxylic acids.
The investigation into the TAN reduction of CPCA with subcritical methanol revealed that the reaction follows first-order kinetics. icm.edu.plresearchgate.net This indicates that the rate of reaction is directly proportional to the concentration of the cyclopentane carboxylic acid. researchgate.net The experiments were carried out at temperatures ranging from 180°C to 220°C with a methanol partial pressure of 3 MPa. icm.edu.plresearchgate.net
The kinetic parameters determined from this study provide a quantitative measure of the reaction's energetics and frequency of effective collisions. The activation energy (Ea) for the reaction was calculated to be 13.97 kcal/mol, and the pre-exponential factor (A) was determined to be 174.21 s⁻¹. icm.edu.plresearchgate.net The activation energy suggests the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of collisions in the correct orientation.
The reaction of CPCA in subcritical methanol leads to its decomposition into several smaller molecules. The identified products include cyclopentane, formaldehyde, methyl acetate, and 3-pentanol, indicating a complex reaction pathway. icm.edu.plresearchgate.net
The table below summarizes the kinetic parameters for the reaction of cyclopentane carboxylic acid with subcritical methanol, which can be considered as a proxy for the reactivity of 3,3-dimethylcyclopentanecarboxylic acid under similar conditions.
Table 1: Kinetic Parameters for the Reaction of Cyclopentane Carboxylic Acid with Subcritical Methanol
| Parameter | Value | Units |
|---|---|---|
| Reaction Order | 1 | - |
| Activation Energy (Ea) | 13.97 | kcal/mol |
Data sourced from studies on cyclopentane carboxylic acid as a model compound. icm.edu.plresearchgate.net
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the isolation and purity verification of 3,3-Dimethylcyclopentanecarboxylic acid. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. escholarship.org For carboxylic acids like this compound, which have lower volatility due to their polar carboxyl group, chemical derivatization is often a necessary step to enhance thermal stability and volatility. theses.cz A common approach is silylation, which converts the acidic proton of the carboxyl group into a less polar trimethylsilyl (B98337) (TMS) ester. theses.cz
Once derivatized, the compound can be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The NIST (National Institute of Standards and Technology) library contains a mass spectrum for this compound, which serves as a reference for its identification. nih.gov The analysis of related tricarboxylic acid cycle metabolites by GC-MS has proven to be a robust method for their simultaneous determination and identification in biological matrices. theses.cznih.gov
High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for separating compounds in a liquid mobile phase. These methods are particularly well-suited for less volatile or thermally sensitive molecules, including carboxylic acids, often without the need for derivatization.
Reversed-phase HPLC (RP-HPLC) is a common mode used for separating carboxylic acids. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase, often an aqueous solution with an organic modifier like acetonitrile, buffered to an acidic pH. sielc.com The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, allowing for better retention and separation on the column. sielc.com
UPLC, which uses smaller particle sizes in the column stationary phase, offers faster analysis times and greater resolution compared to traditional HPLC. researchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, derivatization can be employed to attach a chromophore or fluorophore to the carboxylic acid, making it more readily detectable by UV-Vis or fluorescence detectors. nih.govmdpi.com For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used to derivatize carboxylic acids for sensitive analysis by UPLC-MS. researchgate.net
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. cd-bioparticles.com However, this compound is an achiral molecule. It possesses a plane of symmetry that passes through the C1 carbon (bearing the carboxyl group) and the C3 carbon (bearing the two methyl groups). Due to this internal symmetry, the molecule is superimposable on its mirror image and does not have enantiomers. Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable to this specific compound.
For related chiral carboxylic acids, this technique is essential. Resolution is typically achieved in one of two ways: by forming diastereomeric derivatives with a pure chiral resolving agent and separating them on a standard stationary phase, or by direct separation on a chiral stationary phase (CSP). libretexts.orglibretexts.org Chiral stationary phases, often based on polysaccharide derivatives, provide a chiral environment that interacts differently with each enantiomer, leading to different retention times and successful separation. cd-bioparticles.com
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. pressbooks.publibretexts.org The protons on the cyclopentane (B165970) ring would produce complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). libretexts.org The two methyl groups at the C3 position are chemically equivalent and would appear as a single sharp singlet, integrating to six protons.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxyl carbon (C=O) gives a characteristic signal in the downfield region, around 170-185 ppm for saturated acids. pressbooks.pubprinceton.edu The quaternary carbon at the C3 position, bonded to the two methyl groups, would also be identifiable. The remaining carbons of the cyclopentane ring and the methyl groups would appear in the upfield aliphatic region. Quaternary carbons typically show signals of lower intensity. youtube.com
The following tables outline the predicted chemical shifts for this compound based on general principles and data from analogous structures.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| -CH-COOH | ~2.5 - 2.9 | Multiplet | 1H |
| Ring -CH₂- | ~1.5 - 2.2 | Multiplets | 6H |
| -C(CH₃)₂ | ~1.0 - 1.2 | Singlet | 6H |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH | 175 - 185 |
| -C H-COOH | 45 - 55 |
| Ring -C H₂- | 25 - 45 |
| -C (CH₃)₂ | 30 - 40 |
| -C(C H₃)₂ | 20 - 30 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by features of the carboxyl group. orgchemboulder.com
O–H Stretch: A very broad and characteristic absorption band appears from approximately 2500 to 3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers in the solid and liquid states. orgchemboulder.comspectroscopyonline.com
C=O Stretch: A strong, sharp absorption occurs between 1700 and 1730 cm⁻¹ for a saturated, hydrogen-bonded (dimeric) carboxylic acid. spectroscopyonline.com
C–O Stretch: A medium intensity band appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
Analysis of solvates or hydrates can also be performed using IR spectroscopy. The presence of water in a hydrate (B1144303) sample would alter the O–H stretching region, typically adding sharper bands corresponding to water molecules on top of the broad carboxylic acid O–H stretch, and potentially shifting the C=O frequency due to changes in the hydrogen-bonding network.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|
| O–H Stretch | 2500 - 3300 | Strong | Very Broad |
| C–H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Sharp (often superimposed on O-H band) |
| C=O Stretch (Dimer) | 1700 - 1730 | Strong | Sharp |
| C–O Stretch | 1210 - 1320 | Medium | Sharp |
| O–H Bend (in-plane) | ~1400 - 1440 | Medium | Broad |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive characterization of organic molecules, including this compound. This powerful analytical method provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C8H14O2, the theoretical monoisotopic mass is 142.0994 u. HRMS can measure this mass with precision in the parts-per-million (ppm) range, which is instrumental in distinguishing it from other isobaric compounds.
Beyond exact mass determination, the fragmentation pattern observed in the mass spectrum provides a detailed structural fingerprint of the molecule. While a publicly available high-resolution mass spectrum for this compound is not readily found, a standard electron ionization (EI) mass spectrum is noted in the NIST (National Institute of Standards and Technology) database. nih.gov Based on established principles of mass spectrometry, the fragmentation of this compound under EI conditions can be predicted.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45). docbrown.info Another significant fragmentation pattern for cyclic compounds involves ring cleavage. For this compound, the loss of an ethyl group (M-29) or a propyl group (M-43) from the cyclopentane ring are plausible fragmentation pathways. The gem-dimethyl group is expected to influence the fragmentation, potentially leading to the formation of a stable tertiary carbocation. The interpretation of these fragmentation patterns is crucial for the unambiguous identification of the compound.
A hypothetical fragmentation analysis is presented in the table below:
| Fragment Ion | Proposed Structure | m/z (Nominal) | Significance |
| [M-CH3]+ | C7H11O2+ | 127 | Loss of a methyl group |
| [M-C2H5]+ | C6H9O2+ | 113 | Loss of an ethyl group |
| [M-COOH]+ | C7H13+ | 97 | Loss of the carboxylic acid group |
| [M-C4H9]+ | C4H5O2+ | 85 | Cleavage of the cyclopentane ring |
Advanced Characterization Techniques
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound and would also reveal its conformation in the solid state, including the bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the molecule's steric and electronic properties.
However, a search of publicly available crystallographic databases reveals that no crystal structure for this compound has been reported to date. The successful application of this technique is contingent on the ability to grow single crystals of the compound of sufficient size and quality, which can be a challenging endeavor.
The synthesis of this compound can be monitored in real-time using various spectroscopic techniques to identify and characterize reaction intermediates. This provides crucial insights into the reaction mechanism and allows for the optimization of reaction conditions. Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are particularly useful for this purpose.
For instance, in a potential synthesis of this compound, spectroscopic monitoring could track the disappearance of a key functional group in a starting material and the appearance of a new functional group in the product. As an illustrative example, if the synthesis involves the oxidation of 3,3-dimethylcyclopentanemethanol, in-situ IR spectroscopy could monitor the disappearance of the broad O-H stretching band of the alcohol and the appearance of the characteristic C=O stretching band of the carboxylic acid.
While specific studies detailing the spectroscopic analysis of reaction intermediates for the synthesis of this compound are not prevalent in the literature, the principles of these techniques are widely applied in organic synthesis. The data obtained from such analyses are critical for ensuring the desired reaction pathway is being followed and for identifying any potential side products.
Theoretical and Computational Studies on 3,3 Dimethylcyclopentanecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3,3-dimethylcyclopentanecarboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other molecular properties. dalalinstitute.com
Electronic Structure Analysis (e.g., molecular orbitals, charge distribution)
The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of this compound reveals how the electron-donating alkyl groups and the electron-withdrawing carboxylic acid group influence charge distribution and molecular orbitals.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
HOMO: For a carboxylic acid, the HOMO is primarily localized on the non-bonding p-orbitals of the two oxygen atoms in the -COOH group. quora.com This region, rich in electron density, is susceptible to attack by electrophiles.
LUMO: The LUMO is typically the π* (antibonding) orbital of the carbonyl (C=O) group. quora.com This low-energy unoccupied orbital makes the carbonyl carbon an electrophilic site, prone to attack by nucleophiles.
The saturated cyclopentane (B165970) ring and its gem-dimethyl groups primarily contribute to the molecule's sigma framework and have a lesser role in the frontier orbitals, which are dominated by the carboxyl functional group.
Charge Distribution: The electronegativity difference between carbon and oxygen atoms creates a significant dipole moment within the carboxylic acid group. The carbonyl oxygen (C=O) carries a partial negative charge, while the carbonyl carbon and the hydroxyl proton carry partial positive charges. This polarization is key to the molecule's acidic nature and its participation in intermolecular interactions like hydrogen bonding. Natural Bond Orbital (NBO) analysis is a common computational method used to quantify this charge distribution. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com Calculations are typically performed at a level like B3LYP/6-31G(d) or higher, and the results are often linearly correlated with experimental data to improve accuracy. nih.govnih.gov For this compound, the alpha-protons to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range due to the deshielding effect of the carbonyl group. libretexts.org The protons of the two methyl groups are chemically equivalent and would appear as a single sharp peak.
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | ~11.5 |
| CH (alpha to COOH) | 2.5 - 2.8 | ~2.7 |
| -CH₂- (ring) | 1.5 - 2.0 | ~1.7-1.9 |
| -CH₃ (gem-dimethyl) | 1.0 - 1.2 | ~1.1 |
Note: Predicted values are illustrative and based on typical DFT calculation accuracy for similar molecules. Experimental values are estimates based on analogous structures.
IR Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.netorgchemboulder.com
Key predicted vibrations for this compound include:
A very broad O-H stretch from the carboxylic acid dimer, typically appearing between 2500-3300 cm⁻¹. orgchemboulder.com
A strong, sharp C=O (carbonyl) stretch, expected around 1710 cm⁻¹ for a saturated, dimerized carboxylic acid. researchgate.netorgchemboulder.com
A C-O stretch between 1210-1320 cm⁻¹. orgchemboulder.com
Various C-H bending and stretching modes from the alkyl groups.
Interactive Data Table: Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H stretch (H-bonded dimer) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong, Sharp |
| C=O stretch (carbonyl) | ~1710 | Strong, Sharp |
| C-H bend (methyl/methylene) | 1370 - 1470 | Medium |
| C-O stretch | ~1290 | Strong |
| O-H bend | ~920 | Medium, Broad |
Note: Frequencies are based on established characteristic ranges for carboxylic acids.
Conformational Analysis of the Cyclopentane Ring and Carboxylic Acid Group
Unlike the relatively rigid cyclohexane (B81311) chair, the cyclopentane ring is highly flexible and exists in a dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair". dalalinstitute.comscribd.com This puckering relieves the torsional strain that would be present in a planar conformation. dalalinstitute.com The presence of substituents, like the gem-dimethyl groups and the carboxylic acid on this compound, influences the conformational preference.
The gem-dimethyl group at the C3 position significantly impacts the ring's puckering. The lowest energy conformations will seek to minimize steric hindrance between the bulky methyl groups and the other ring atoms and the large carboxylic acid group. Computational modeling can determine the potential energy surface of the ring, revealing the most stable conformers. For a substituted cyclopentane, the flap of the envelope or the twist of the half-chair will preferentially position the largest substituents in pseudo-equatorial positions to reduce steric strain. acs.org The orientation of the carboxylic acid group itself is also subject to rotation around the C-C single bond, with conformers that minimize interaction with adjacent ring protons being favored.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, a common reaction to model is the Fischer esterification, where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comchemguide.co.uk
Transition State Characterization
A transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. youtube.com These structures cannot be isolated experimentally but can be located and characterized computationally. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
In the Fischer esterification of this compound, a critical transition state occurs during the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This TS leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Another TS is associated with the elimination of water from this intermediate. masterorganicchemistry.com Computational models can provide the precise geometry, bond lengths, and angles of these fleeting structures.
Reaction Pathway Elucidation and Energy Profiles
The mechanism for Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack by the alcohol on the now highly electrophilic carbonyl carbon, passing through the first transition state to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of water (a good leaving group) to reform the carbonyl group, passing through a second transition state.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Interactive Data Table: Illustrative Energy Profile for Esterification
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Alcohol | 0 |
| TS1 | Nucleophilic attack of alcohol | +15 |
| Intermediate | Tetrahedral Intermediate | +5 |
| TS2 | Elimination of water | +18 |
| Products | Ester + Water | -5 |
Note: This table provides an illustrative energy profile for a generic exothermic esterification reaction. Actual values require specific DFT calculations for the chosen alcohol and reaction conditions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational behavior and intermolecular interactions can be inferred from computational studies of analogous structures, such as cyclopentanecarboxylic acid and other substituted cyclopentanes.
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations would reveal the dynamic nature of the cyclopentane ring and the orientation of its substituents. The cyclopentane ring is not planar and exists in a continuous state of flux between two primary conformations: the "envelope" and the "twist" forms. MD simulations can sample the potential energy surface of the molecule to determine the relative stabilities of these conformers and the energy barriers between them.
Intermolecular interactions, particularly hydrogen bonding, are critical to understanding the behavior of this compound in condensed phases. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). mdpi.com MD simulations can model the formation and dynamics of these hydrogen bonds, both between molecules of the acid itself (forming dimers) and with solvent molecules. The strength and geometry of these interactions are key determinants of the compound's physical properties, such as its boiling point and solubility. Computational studies on similar carboxylic acids have quantified the energetics of these hydrogen-bonded dimers. mdpi.com
Interactive Table: Expected Conformational Properties from Theoretical Studies
| Property | Description | Expected Value/Behavior for this compound |
|---|---|---|
| Ring Conformation | The puckered shape of the cyclopentane ring. | Fluctuation between envelope and twist conformations. |
| Gem-Dimethyl Effect | Influence of the two methyl groups on the same carbon. | Alters bond angles and can restrict ring flexibility, favoring certain puckered states. wikipedia.org |
| Hydrogen Bonding | Primary intermolecular force for carboxylic acids. | Strong tendency to form dimeric structures through hydrogen bonds between the carboxyl groups. |
Structure-Reactivity Relationship Studies
The relationship between the molecular structure of this compound and its chemical reactivity can be systematically analyzed using computational chemistry. The reactivity of the carboxylic acid functional group is primarily centered on nucleophilic acyl substitution. sketchy.com The rate and equilibrium of these reactions are influenced by both electronic and steric factors originating from the molecular framework. sketchy.comcsbsju.edu
The gem-dimethyl group at the C3 position primarily exerts its influence through steric and subtle electronic effects.
Steric Effects: The two methyl groups add significant steric bulk to the cyclopentane ring. While not directly adjacent to the reactive carboxyl group (at C1), this bulk can influence the approach of nucleophiles to the carbonyl carbon. More significantly, the Thorpe-Ingold effect, by constraining the conformation of the five-membered ring, can indirectly affect the orientation and accessibility of the carboxylic acid group. wikipedia.org Increased steric bulk near a reaction center is generally known to slow down reaction rates. sketchy.com
Electronic Effects: Alkyl groups, such as methyl groups, are weak electron-donating groups through an inductive effect. This effect can slightly increase the electron density at the carbonyl carbon of the carboxylic acid. An increase in electron density on the carbonyl carbon tends to decrease its electrophilicity, making it slightly less reactive towards nucleophiles compared to an unsubstituted cyclopentanecarboxylic acid. csbsju.edu The reactivity of carboxylic acid derivatives is often correlated with the electrophilicity of the carbonyl carbon. csbsju.edu
Computational methods like Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with reactivity. For instance, calculating the partial charge on the carbonyl carbon or the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can provide a quantitative measure of electrophilicity. mdpi.com A higher LUMO energy would suggest lower reactivity towards nucleophiles. While specific values for this compound require dedicated computational studies, the general principles of substituent effects on carboxylic acid reactivity are well-established.
Interactive Table: Predicted Structure-Reactivity Parameters
| Structural Feature | Influence on Reactivity | Predicted Effect on Carboxylic Acid Reactivity |
|---|---|---|
| Gem-Dimethyl Group (Inductive Effect) | Weak electron-donating. | Slightly decreases the electrophilicity of the carbonyl carbon, leading to a minor decrease in reactivity. |
| Gem-Dimethyl Group (Steric Effect) | Increases steric hindrance in the overall molecule. | May hinder the approach of bulky nucleophiles to the carboxyl group, potentially slowing reaction rates. sketchy.com |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The rigid cyclopentane (B165970) scaffold of 3,3-dimethylcyclopentanecarboxylic acid provides a well-defined three-dimensional framework, which is a desirable feature in the construction of intricate molecular architectures. This has led to its use as a foundational element in the synthesis of agrochemicals, natural products, and complex cyclic systems.
Precursor for Agrochemical Intermediates (e.g., insecticides, fungicides, herbicides)
While specific, commercialized agrochemicals directly incorporating the this compound moiety are not widely documented in publicly available literature, the broader class of cyclopropane (B1198618) and cyclopentane carboxylic acids are well-established precursors for potent insecticides. For instance, related structures like 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid and its derivatives are known intermediates in the production of synthetic pyrethroid insecticides. These compounds rely on the cyclic core to impart metabolic stability and optimal stereochemistry for biological activity. The structural analogy suggests that this compound could serve as a valuable, albeit less common, intermediate for novel agrochemical agents, where the cyclopentane ring might offer different biological properties or patentability compared to the more traditional cyclopropane-based pyrethroids.
Building Block for Natural Product Synthesis (e.g., terpenoids, and their analogues)
The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products, particularly in the terpenoid family. Terpenoids exhibit a wide range of biological activities and are important targets in synthetic chemistry. The synthesis of complex natural products often requires chiral building blocks to construct fully functionalized cyclopentane rings. Carboxylic acids are particularly useful starting materials in these synthetic routes. While direct incorporation of this compound into a completed natural product synthesis is not prominently featured in major studies, its structure represents a key fragment of various sesquiterpenoids and other natural products. Synthetic strategies often involve the creation of substituted cyclopentane rings, and the use of pre-formed building blocks like this compound can significantly streamline these complex syntheses.
Synthesis of Polycyclic and Spiro Systems
The cyclopentane ring of this compound is an excellent foundation for the construction of more complex polycyclic and spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and novel three-dimensional shapes. The carboxylic acid functional group can be readily converted into other functionalities, enabling its participation in various ring-forming reactions. For example, derivatives of cyclopentane can undergo cycloaddition reactions to form spirocyclic pyrrolidines. Similarly, intramolecular reactions can lead to the formation of fused bicyclic or polycyclic systems, which are core structures in many biologically active molecules and advanced materials.
Application in Catalytic Processes
The inherent chirality and structural rigidity of molecules derived from this compound lend themselves to applications in catalysis, particularly in processes requiring high stereochemical control.
Use as a Chiral Ligand in Asymmetric Catalysis (if applicable for derivatives)
Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. Carboxylic acids can be converted into a variety of structures that can act as ligands, such as amides, esters, and alcohols, which can then be coordinated to a metal center. While specific examples of derivatives of this compound being used as highly effective chiral ligands are not extensively reported, the principle remains sound. The rigid cyclopentane backbone can provide a well-defined chiral environment around a catalytic metal center, potentially influencing the enantioselectivity of reactions. The development of new chiral ligands is a continuous effort in chemistry, and cyclopentane-based structures remain an area of interest.
Incorporation into Novel Materials
The incorporation of cyclic moieties into polymer backbones or as pendant groups can significantly influence the material's properties, including its thermal stability, mechanical strength, and degradability. The rigid, non-planar structure of the cyclopentane ring in this compound can impart unique conformational constraints when integrated into larger molecular architectures.
While specific studies detailing the polymerization of this compound are not prominent in the available literature, its potential as a monomer or a building block can be inferred from the well-established chemistry of carboxylic acids in polymer synthesis. Carboxylic acids are versatile monomers and can be used in the synthesis of various polymers, most notably polyesters and polyamides. patsnap.com
The general scheme for the incorporation of a carboxylic acid like this compound into a polyester (B1180765) would involve a condensation reaction with a diol. The resulting polymer would feature the 3,3-dimethylcyclopentyl group as a repeating unit, which could influence the polymer's physical and chemical properties. For instance, the bulky and rigid nature of this cyclic group could enhance the glass transition temperature (Tg) and thermal stability of the resulting polyester compared to analogous polymers derived from linear dicarboxylic acids.
Furthermore, cyclic comonomers are known to be used for the synthesis of functionalized polymers. For example, cyclic compounds can be used to introduce carboxylic acid and amine functional groups into polylactic acid (PLA) polymers through ring-opening copolymerization. google.comgoogle.com This suggests that this compound could potentially be modified and used in a similar fashion to impart specific functionalities to biodegradable polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Structure Snippet | Potential Impact of the 3,3-Dimethylcyclopentyl Group |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | -[O-(CH₂)₂-O-C(=O)-(C₅H₇(CH₃)₂)]n- | Increased rigidity, higher glass transition temperature, altered crystallinity |
| Polyamide | Diamine (e.g., hexamethylenediamine) | -[NH-(CH₂)₆-NH-C(=O)-(C₅H₇(CH₃)₂)]n- | Modified mechanical properties, potential for improved thermal stability |
Note: The structures and impacts are hypothetical and based on general principles of polymer chemistry.
The this compound moiety can serve as a foundational scaffold for the synthesis of specialty chemicals with tailored properties. The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecules.
The gem-dimethyl group on the cyclopentane ring can provide steric hindrance, which can influence the reactivity of the carboxylic acid group and the conformational preferences of the resulting derivatives. This steric shielding can be advantageous in directing the outcome of chemical reactions or in designing molecules with specific three-dimensional shapes.
For example, derivatives of similar cyclic carboxylic acids, such as those based on cyclopropane, are used as intermediates in the synthesis of insecticides. google.comgoogle.com This highlights the potential of small, substituted carbocyclic carboxylic acids as building blocks in the agrochemical industry. While no direct examples for this compound have been identified, its structural analogy suggests it could be explored for similar purposes.
Environmental Chemical Research
The environmental fate and impact of chemical compounds are of significant interest. Research in this area for this compound would likely focus on its persistence, degradation pathways, and potential for use in remediation technologies.
In a broader environmental context, the biodegradation of carboxylic acids is a common process. nih.govmdma.ch Microorganisms in soil and water can utilize carboxylic acids as a carbon source. The biodegradability of a specific carboxylic acid is influenced by its structure. The presence of the cyclopentane ring and the gem-dimethyl groups in this compound might affect its rate of biodegradation compared to simpler, linear carboxylic acids. For example, the degradation of long-chain n-alkylcyclopentanes by some bacteria involves the initial oxidation of the alkyl side chain followed by β-oxidation. molport.com
The detection and quantification of carboxylic acids in environmental samples often require a derivatization step to enhance their volatility for gas chromatography (GC) analysis or to improve their detection by high-performance liquid chromatography (HPLC). This is particularly true for non-volatile or highly polar compounds.
Several derivatization reagents and methods are available for carboxylic acids. For instance, esterification is a common method to convert carboxylic acids into less polar and more volatile esters. While no specific derivatization methods for this compound in environmental matrices have been documented, standard methods for carboxylic acids would likely be applicable.
Table 2: Potential Derivatization Reactions for the Analysis of this compound
| Derivatization Reagent | Reaction Type | Purpose | Analytical Technique |
| Diazomethane (B1218177) | Esterification | Increases volatility and improves chromatographic behavior | Gas Chromatography (GC) |
| Trimethylsilylating agents (e.g., BSTFA) | Silylation | Increases volatility and thermal stability | Gas Chromatography (GC) |
| Pentafluorobenzyl bromide (PFBBr) | Esterification | Introduces an electrophoric group for sensitive detection | Gas Chromatography-Electron Capture Detection (GC-ECD) |
These derivatization techniques could be employed in hypothetical studies to monitor the presence and concentration of this compound in environmental samples, which would be a prerequisite for any remediation studies.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthesis Strategies for Accessing Enantiopure Forms
The synthesis of enantiomerically pure forms of 3,3-dimethylcyclopentanecarboxylic acid is a critical area of research, as the biological and material properties of each enantiomer can differ significantly. Current strategies often involve chiral resolution or asymmetric synthesis.
Future research is expected to focus on developing more efficient and sustainable methods. One promising approach is catalytic asymmetric synthesis , which aims to directly produce a specific enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.orgnih.govrsc.orgrsc.org The development of novel chiral catalysts, including organocatalysts and transition metal complexes, could enable highly selective syntheses under mild conditions. nih.govrsc.orgnih.govresearchgate.net
Another avenue is the use of biocatalysis . nih.govresearchgate.net Enzymes, such as lipases or engineered arylmalonate decarboxylases, could offer highly enantioselective routes to the desired acid or its precursors. frontiersin.orgresearchgate.net These enzymatic processes are often performed in aqueous solutions under mild conditions, aligning with the principles of green chemistry. nih.gov
Chiral resolution , while a more traditional method, can be improved. wikipedia.org This involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.orglibretexts.org Research into new, more effective, and recyclable chiral resolving agents is a continuing area of interest. tcichemicals.commdpi.com
Table 1: Comparison of Synthesis Strategies for Enantiopure Carboxylic Acids
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Catalytic Asymmetric Synthesis | High efficiency, direct production of one enantiomer. | Catalyst development can be complex and costly. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |
| Chiral Resolution | Well-established methodology. | Theoretical maximum yield of 50% for the desired enantiomer. |
Exploration of Novel Derivatization Pathways for Functional Materials
The carboxylic acid group of this compound is a versatile functional handle for creating a wide range of derivatives with potential applications in materials science.
Future research will likely explore the synthesis of novel esters, amides, and other derivatives. For instance, esterification with various alcohols could lead to the development of new plasticizers, lubricants, or liquid crystals. mdpi.com The bulky 3,3-dimethylcyclopentyl moiety could impart unique properties such as thermal stability or specific solubility characteristics.
Derivatization can also be employed to incorporate the molecule into larger polymeric structures. nih.gov For example, it could be used as a monomer or as a pendant group to modify the properties of existing polymers, potentially enhancing their thermal or mechanical properties. The synthesis of polymers incorporating this cyclic structure could be an interesting avenue for creating new functional materials. mdpi.com
The use of derivatization reagents can also facilitate analysis. Reagents like 3-nitrophenylhydrazine (B1228671) or 4-bromo-N-methylbenzylamine can be used to create derivatives that are more easily detected in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Advanced Mechanistic Investigations and Reaction Engineering for Industrial Scale-up
For this compound to be utilized in industrial applications, robust and scalable synthesis processes are essential. Future research in this area will focus on detailed mechanistic studies and reaction engineering.
Understanding the kinetics and reaction pathways of the synthesis is crucial for optimization. icm.edu.pl For example, in a cyclopropanation-style synthesis, which shares similarities with cyclopentane (B165970) ring formation, understanding the intermediates and transition states can lead to improved yields and selectivity. youtube.comgoogle.comwipo.int
Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, will be a key focus. This could involve the use of flow chemistry, where reactants are continuously mixed and reacted, offering better control over reaction parameters compared to traditional batch reactors.
The development of detailed kinetic models will be essential for designing and scaling up reactors. These models, based on experimental data, can predict how changes in temperature, pressure, and reactant concentrations will affect the reaction outcome, facilitating a more efficient and cost-effective industrial process. icm.edu.pl
Integration into New Material Platforms and Advanced Chemical Technologies
The unique structure of this compound suggests its potential for integration into a variety of advanced materials and chemical technologies.
In the field of pharmaceuticals and agrochemicals , the dimethylcyclopentane scaffold could serve as a key building block for new active ingredients. cymitquimica.comnih.gov The specific stereochemistry and rigidity of the ring system could lead to compounds with high potency and selectivity for biological targets.
In materials science , derivatives of this compound could be explored as components of advanced polymers, liquid crystals, or functional coatings. The gem-dimethyl group can influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.
The compound could also find use as a chiral building block in the synthesis of more complex molecules. nih.gov Its well-defined stereochemistry can be transferred to subsequent products, making it a valuable starting material in total synthesis.
Bio-inspired Synthesis and Exploration of Biomimetic Transformations
Nature often provides inspiration for the development of novel and efficient chemical reactions. Bio-inspired synthesis aims to mimic the strategies used by enzymes to construct complex molecules.
Future research could explore biomimetic approaches to the synthesis of this compound and its derivatives. This could involve mimicking enzymatic cyclization reactions to form the cyclopentane ring. nih.gov While no natural biosynthetic pathway for this specific molecule is known, general principles from terpene biosynthesis, which involves the formation of five- and six-membered rings, could provide valuable insights.
The study of biomimetic transformations within confined environments, such as vesicles or micelles, could also lead to new synthetic methods. nih.gov These nano-environments can mimic the active sites of enzymes, promoting specific reactions and influencing stereoselectivity. nih.gov Inspired by natural processes, researchers are exploring biomimetic epoxidation and lactonization processes which could be hypothetically applied to derivatives of this compound. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 3,3-Dimethylcyclopentanecarboxylic acid, and how do their yields compare under varying conditions?
Answer:
The synthesis of this compound can be optimized through cyclization or hydrolysis of precursors. For example:
- Cyclization of 3-hydroxy acids using acidic catalysts (e.g., boron trifluoride diethyl etherate) achieves moderate yields (50–70%) by promoting intramolecular esterification .
- Hydrolysis of nitrile derivatives (e.g., 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile) yields >95% under basic conditions but requires careful pH control to avoid side reactions .
Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization of hydroxy acids | BF₃·Et₂O, 80°C | 60–70 | Competing polymerization |
| Nitrile hydrolysis | NaOH (aq), reflux | >95 | Byproduct formation at high pH |
| Ester saponification | H₂SO₄, H₂O, 100°C | 70–80 | Thermal degradation |
Basic: What are the standard protocols for characterizing this compound using spectroscopic and crystallographic methods?
Answer:
Characterization involves:
- Mass spectrometry (MS): Negative-ion mode with collision-induced dissociation (CID) at 0V provides accurate molecular weight (e.g., [M-H]⁻ at m/z 156.1) and fragmentation patterns .
- X-ray crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the cyclopentane ring. High-resolution data (>1.0 Å) are critical for detecting methyl group conformations .
- NMR spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for geminal dimethyl groups; δ 12.1 ppm for carboxylic proton) and ¹³C NMR (δ 180–185 ppm for COOH) confirm functional groups .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Static-free gloves are recommended due to flammability risks .
- Ventilation: Use fume hoods to minimize inhalation of dust or vapors, especially during heating .
- Storage: Keep in airtight containers at room temperature, away from oxidizers and ignition sources. Monitor for discoloration, which may indicate decomposition .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from impurities or polymorphic forms:
Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to isolate pure crystals and compare melting points with literature .
Cross-validation: Combine differential scanning calorimetry (DSC) with X-ray diffraction to distinguish polymorphs .
Isotopic labeling: ¹³C-labeled analogs can clarify ambiguous NMR signals caused by conformational flexibility .
Advanced: What strategies improve the efficiency of this compound synthesis in flow reactors?
Answer:
- Ester precursors: Replace the carboxylic acid with low-melting esters (e.g., methyl or ethyl esters) to prevent reactor clogging. Post-synthesis hydrolysis regenerates the acid .
- Residence time optimization: Short reaction times (<10 min) at 120°C minimize thermal degradation. Use inline IR spectroscopy to monitor conversion .
Advanced: How does the coordination chemistry of this compound influence its biological activity?
Answer:
The carboxylic acid group acts as a bidentate ligand, forming stable complexes with transition metals. For example:
- Cr(III) complexes: Exhibit enhanced antibacterial activity (MIC 8–16 µg/mL against S. aureus) due to improved membrane permeability .
- Steric effects: The geminal dimethyl groups restrict ligand geometry, favoring octahedral coordination over tetrahedral in metal complexes .
Advanced: What role does stereochemistry play in the reactivity of this compound, and how can chiral derivatives be synthesized?
Answer:
- Chiral resolution: Use (1R,3S)-aminocyclopentane carboxylic acid as a template for asymmetric synthesis. Boc-protected intermediates enable enantioselective alkylation .
- Stereochemical analysis: Circular dichroism (CD) and chiral HPLC (e.g., CHIRALPAK® AD-H column) confirm enantiopurity (>99% ee) .
Table 2: Chiral Derivatives and Applications
| Derivative | Synthetic Route | Application |
|---|---|---|
| (1S,4R)-Boc-Protected | Enzymatic resolution | Peptide synthesis |
| Cr(III) Complex | Ligand exchange | Antibacterial agents |
| Cyclopentane-fused lactones | Intramolecular esterification | Natural product analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
